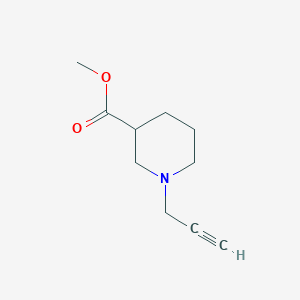
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate is a chemical compound that falls within the broader category of piperidine derivatives. Piperidine is a six-membered heterocyclic ring with one nitrogen atom, and its derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperidine derivatives can involve various strategies, including cyclization reactions, allylboration, and aminocyclization. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Similarly, the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates includes converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions . These methods demonstrate the versatility and complexity of synthesizing piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using various spectroscopic and computational methods. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using HF and DFT methods, revealing different stable conformers . The crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was reported, showing that the molecules form H-bonded dimers stabilized by C-H...π and C-H...O interactions .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including those leading to the formation of analgesics with mu-opioid receptor affinity , the formation of complexes with metals , and the elimination reactions in the gas phase . These reactions are crucial for the development of new pharmaceuticals and understanding the stability and reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as acid dissociation constants and antimicrobial activity, are important for their practical applications. For instance, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives showed interesting antibacterial activity against different bacterial strains . The elimination kinetics of ethyl piperidine-3-carboxylate and related compounds were studied, providing insights into their stability and decomposition mechanisms .
Wissenschaftliche Forschungsanwendungen
Sigma(1) Receptor Binding and Antiproliferative Activity
Berardi et al. (2005) investigated N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives, including those with the piperidine moiety, to explore sigma-subtype affinities and selectivities. They found that certain derivatives exhibited potent sigma(1) ligand properties with significant selectivity, suggesting potential applications in tumor research and therapy due to demonstrated antiproliferative activity in rat C6 glioma cells. This work illustrates the role of piperidine derivatives in developing therapeutic agents targeting sigma receptors and their potential anticancer applications (Berardi et al., 2005).
Anticancer Agents
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This study demonstrated that specific propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed strong anticancer activity, highlighting the potential of these compounds in cancer therapy. The research underscores the importance of synthesizing and testing piperidine derivatives for their biological activities, including their role in developing new anticancer drugs (Rehman et al., 2018).
Corrosion Inhibition
Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, they found that these derivatives exhibit promising corrosion inhibition efficiencies, suggesting their potential application in protecting metal surfaces. This study highlights the chemical versatility of piperidine derivatives and their application beyond pharmacology, demonstrating their utility in materials science and engineering (Kaya et al., 2016).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a structurally diverse compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent GlyT1 inhibitor. This compound exhibited significant inhibitory activity, a favorable pharmacokinetics profile, and increased glycine concentration in the cerebrospinal fluid, indicating its potential application in neurological disorders treatment. This research exemplifies the therapeutic potential of piperidine derivatives in addressing neurological conditions (Yamamoto et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 1-prop-2-ynylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-6-11-7-4-5-9(8-11)10(12)13-2/h1,9H,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCOYPCTFNKJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(prop-2-yn-1-yl)piperidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

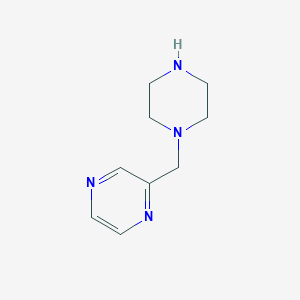
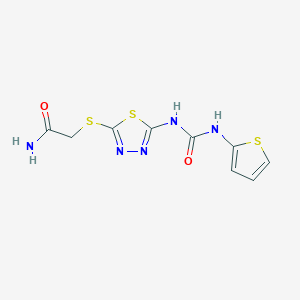
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)
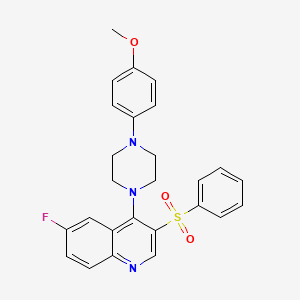
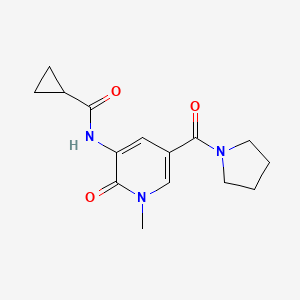
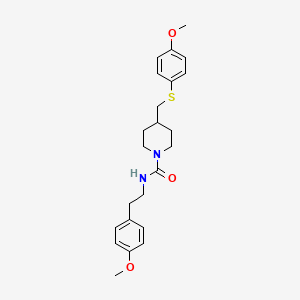
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)
![N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2519662.png)
![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)
![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)
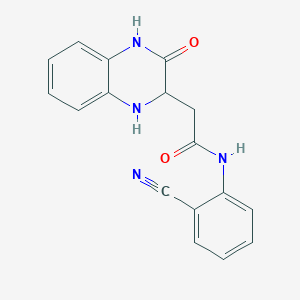
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)